molecular formula C10H9NO B589501 2-Ethyl-4-formylbenzonitrile CAS No. 157870-23-0

2-Ethyl-4-formylbenzonitrile

Cat. No.: B589501
CAS No.: 157870-23-0
M. Wt: 159.188
InChI Key: UTQBMMHWMITXDX-UHFFFAOYSA-N
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Description

2-Ethyl-4-formylbenzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . Its CAS Registry Number is 157870-23-0 . This compound is part of a class of bifunctional aromatic chemicals featuring both nitrile and formyl functional groups, which makes them valuable as versatile building blocks in synthetic organic chemistry . While specific studies on this exact ethyl-substituted analogue are not covered in the search results, analogous compounds like 2-formylbenzonitrile are widely recognized in the development of efficient cascade reactions for synthesizing various heterocyclic structures, such as isoindolinones, which are of significant interest in medicinal chemistry . The ethyl substituent on the benzene ring can influence the compound's electronic properties and steric profile, potentially offering a pathway to novel derivatives. Researchers can utilize this reagent to explore new synthetic methodologies and create libraries of complex molecules. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-9-5-8(7-12)3-4-10(9)6-11/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQBMMHWMITXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309353
Record name 2-Ethyl-4-formylbenzonitrile
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157870-23-0
Record name 2-Ethyl-4-formylbenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4-formylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Ethyl 4 Formylbenzonitrile

Established Synthetic Routes to 2-Ethyl-4-formylbenzonitrile and Analogues

Multi-Step Synthesis from Readily Available Precursors

The construction of the this compound scaffold often begins with simpler, commercially available benzonitrile (B105546) derivatives. These precursors undergo a series of functional group transformations to introduce the required ethyl and formyl groups at the desired positions.

One common strategy involves the functionalization of bromobenzonitriles . For instance, a bromo-substituted benzonitrile can undergo a nucleophilic substitution or a cross-coupling reaction to introduce the ethyl group. Subsequent formylation of the resulting ethylbenzonitrile can then yield the target molecule.

Another versatile starting material is methylbenzonitrile . The methyl group can be first transformed into a functional group that facilitates the introduction of the ethyl group, or the aromatic ring can be functionalized prior to the manipulation of the methyl group. For example, the methyl group can be brominated and then subjected to a coupling reaction. Alternatively, the aromatic ring can be formylated, followed by reactions to convert the methyl group to an ethyl group.

A documented synthesis of 4-(2,2-difluorovinyl)benzonitrile (B14117845) from 4-formylbenzonitrile highlights a Wittig-type olefination. orgsyn.orgorgsyn.org In this one-pot procedure, 4-formylbenzonitrile reacts with triphenylphosphine (B44618) and potassium 2-bromo-2,2-difluoroacetate in DMF at 90°C. orgsyn.orgorgsyn.org This approach demonstrates the conversion of a formyl group, a key feature of the target molecule, into a difluorovinyl group, showcasing a potential transformation pathway for formylbenzonitrile derivatives. orgsyn.orgorgsyn.org

Direct Functionalization Approaches to Substituted Benzonitriles and Benzaldehydes

Direct functionalization methods offer a more atom-economical approach by directly modifying the C-H bonds of a simpler benzonitrile or benzaldehyde (B42025) precursor.

An iridium-catalyzed borylation of 4-substituted benzonitriles has been reported, which allows for the functionalization at the 2-position, adjacent to the cyano group. nih.gov This C-H activation strategy is particularly effective when the substituent at the 4-position is larger than the cyano group, directing the borylation to the sterically less hindered ortho position. nih.gov The resulting boronate ester can then be further functionalized, for example, through a Suzuki coupling to introduce the ethyl group.

Novel and Emerging Synthetic Strategies for Formylbenzonitrile Derivatives

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of formylbenzonitrile derivatives, including catalytic and electrochemical approaches, as well as the application of green chemistry principles.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Syntheses)

Transition metal catalysis has revolutionized organic synthesis, and the preparation of formylbenzonitriles is no exception. Copper-catalyzed reactions, in particular, have shown significant promise.

A notable example is the copper-catalyzed three-component cascade annulation of 2-formylbenzonitriles, arenes, and diaryliodonium salts to produce 2,3-diarylisoindolin-1-ones. rsc.orgacs.org This reaction proceeds through a sequence of C-H/N-H annulation and C-C/C-N bond formation, demonstrating the versatility of 2-formylbenzonitrile as a building block in complex heterocyclic synthesis. rsc.org Another copper-catalyzed three-component reaction involves 2-formylbenzonitriles, diaryliodonium salts, and ketones, leading to the formation of diverse isoindolinone structures. researchgate.net

The following table summarizes a selection of transition metal-catalyzed reactions involving formylbenzonitrile derivatives.

CatalystReactantsProduct TypeReference
Copper2-Formylbenzonitriles, Arenes, Diaryliodonium Salts2,3-Diarylisoindolin-1-ones rsc.orgacs.org
Copper2-Formylbenzonitriles, Diaryliodonium Salts, KetonesIsoindolinones researchgate.net

Electrochemical Synthesis Methods for Related Benzonitrile Derivatives

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional reagent-based methods.

An electrochemical-induced cascade reaction of 2-formylbenzonitrile with anilines has been developed for the synthesis of N-aryl isoindolinones. nih.govmdpi.comresearchgate.netmdpi.com This method utilizes constant current electrolysis in a divided cell with a platinum cathode, achieving the desired products in moderate to good yields. nih.govmdpi.com The process is initiated by the electrochemical activation of the starting materials, leading to a series of subsequent chemical transformations. nih.govmdpi.com

Furthermore, electrochemical methods have been employed for the cyanation of C-H bonds in imine derivatives, using acetonitrile (B52724) as the cyanide source under catalyst-free conditions. rsc.org This approach highlights the potential of electrochemistry for the direct introduction of nitrile groups. The electrochemical synthesis of 4-phenylseleno- and 4-phenyltelluro-benzonitrile has also been demonstrated through an electrochemically induced aromatic nucleophilic substitution. rsc.org

Green Chemistry Principles and Sustainable Synthesis of Benzonitrile Aldehydes

The principles of green chemistry are increasingly being applied to the synthesis of benzonitrile aldehydes and their derivatives, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Sonication: Ultrasound has been shown to enhance the rate of chemical reactions. For instance, the conversion of benzamide (B126) to benzonitrile can be significantly accelerated by the use of ultrasound in combination with phase-transfer catalysis. tandfonline.com Sonication has also been employed in the synthesis of thiazolidinone derivatives from Schiff bases derived from substituted aromatic aldehydes, leading to enhanced reaction rates and higher yields. ijream.org The preparation of 4-phenylseleno- and 4-phenyltelluro-benzonitrile has been achieved in good yields via electrochemically induced aromatic nucleophilic substitution in acetonitrile with sonication. rsc.org

Solvent-Free Conditions: The elimination of volatile organic solvents is a key goal of green chemistry. A solvent-free, one-pot conversion of aldehydes to nitriles has been developed using hydroxylamine (B1172632) hydrochloride and titanium dioxide under microwave irradiation. mdpi.com Another solvent-free method for the synthesis of nitriles from aldehydes utilizes hydroxylamine hydrochloride on silica (B1680970) gel under hot conditions, offering a simple work-up process. ajgreenchem.com

Microwave Assistance: Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields. An efficient microwave-assisted method for the conversion of aromatic aldehydes to the corresponding nitriles has been reported, where the reaction proceeds smoothly at 150 °C for just 5 minutes. eurjchem.comresearchgate.net This method involves the in-situ formation of an oxime followed by dehydration. Microwave irradiation has also been successfully used for the synthesis of triazoloquinazolinones and benzimidazoquinazolinones from aromatic aldehydes in nearly quantitative yields within minutes. beilstein-journals.org

The following table provides an overview of green chemistry approaches for the synthesis of related benzonitrile derivatives.

Green Chemistry PrincipleReactionConditionsAdvantagesReference
SonicationBenzamide to BenzonitrilePhase-Transfer CatalysisRate enhancement tandfonline.com
SonicationSchiff base to ThiazolidinoneRoom TemperatureEnhanced rates, higher yields ijream.org
Solvent-FreeAldehyde to NitrileMicrowave, TiO₂Reduced waste, fast mdpi.com
Solvent-FreeAldehyde to NitrileSilica gel, heatSimple work-up ajgreenchem.com
Microwave AssistanceAromatic Aldehyde to Nitrile150 °C, 5 minRapid, high yield eurjchem.comresearchgate.net
Microwave AssistanceAromatic Aldehyde to Fused QuinazolinonesDMFRapid, high yield beilstein-journals.org

Flow Chemistry Applications in the Preparation of Formylbenzonitrile Intermediatesresearchgate.net

Continuous flow chemistry is increasingly recognized for its potential to improve the synthesis of active pharmaceutical ingredients (APIs) and their intermediates by offering superior control over reaction parameters compared to traditional batch methods. rsc.orggoflow.at The application of microreactors or flow reactors provides significant advantages, such as exceptionally fast heat and mass transfer, which allows for precise temperature control and prevents the formation of hot-spots, thereby enhancing process safety. goflow.at This is particularly beneficial when dealing with highly reactive or unstable intermediates, which are common in the synthesis of complex molecules. goflow.atvapourtec.com

The preparation of formylbenzonitrile intermediates, precursors to compounds like this compound, can be significantly enhanced using flow chemistry. This technology facilitates reactions that may be difficult to control in batch reactors, including those involving hazardous reagents or requiring rapid quenching. goflow.at For instance, the generation of organometallic reagents, such as organozinc halides, can be performed in-situ within a flow system and immediately telescoped into subsequent cross-coupling reactions. vapourtec.comresearchgate.net This approach minimizes the handling of pyrophoric or unstable intermediates and can improve reproducibility. vapourtec.com

Key advantages of employing flow chemistry in the synthesis of formylbenzonitrile intermediates include:

Enhanced Safety: The small reactor volumes significantly reduce the risks associated with exothermic reactions or the use of hazardous materials. goflow.at

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to more consistent product quality and yield. rsc.org

Increased Efficiency: The automation of multi-step sequences without the need for isolating intermediates can shorten synthesis times and reduce waste. vapourtec.comunimi.it

Access to Novel Reaction Space: Flow reactors enable the use of superheated solvents and high-pressure conditions, potentially unlocking new synthetic routes. vapourtec.com

Computational Fluid Dynamics (CFD) has also emerged as a valuable tool for designing and optimizing continuous flow processes, reducing the need for extensive experimentation by simulating reaction conditions to predict outcomes like product yield. rsc.org Research has shown a strong correlation between CFD predictions and experimental results in identifying significant factors like residence time and temperature for maximizing yield in the synthesis of pharmaceutical intermediates. rsc.org

Yield Optimization and Reaction Efficiency in this compound Synthesis

One prominent method involves the directed ortho-metalation of benzonitrile. The nitrile group directs lithiation to the adjacent ortho position. This is followed by electrophilic quenching with an ethylating agent to form 2-ethylbenzonitrile (B1295046), a key precursor. Subsequent formylation at the para-position using the Vilsmeier-Haack reaction yields the final product. Optimization of this multi-step process focuses on the precise control of reaction conditions at each stage.

Another effective approach is the use of transition-metal-catalyzed cross-coupling reactions . This method often involves the coupling of a pre-functionalized aryl halide with an appropriate organometallic reagent. For example, the reaction of 2-bromo-4-formylbenzonitrile (B1524706) with ethylboronic acid using a palladium catalyst offers excellent regiocontrol.

The table below outlines key reaction conditions and corresponding yields for different synthetic strategies, highlighting the efforts in yield optimization.

Synthetic Method Key Reagents & Conditions Yield (%) Reference
Ortho-Lithiation & Ethylation Base: LDA (2.5 equiv) in THF at -78°C; Electrophile: Ethyl iodide (1.2 equiv)68-72
Vilsmeier-Haack Formylation Reagents: POCl₃, DMF at 0-5°C to room temp.-
Suzuki Cross-Coupling Reactants: 2-bromo-4-formylbenzonitrile, ethylboronic acid; Catalyst: Pd(PPh₃)₄ (5 mol%); Base: K₂CO₃; Solvent: Toluene/H₂O (3:1) at 90°C82
SNAr Reaction Reactants: 4-fluoro-2-formylbenzonitrile, ethylmagnesium bromide; Catalyst: CuI (10 mol%); Conditions: 80°C, 12 hours-
Ullmann-type Coupling Reactants: 4-bromo-2-ethylbenzonitrile, formylating agent; Ligand: L-proline (20 mol%); Solvent: DMSO at 110°C60-65

Data presented is based on reported research findings. Yields for the Vilsmeier-Haack and SNAr reactions were not specified in the provided context.

Optimization research has focused on variables such as the choice of base, catalyst, ligand, solvent, and temperature to maximize the efficiency of each transformation. For instance, in the Suzuki coupling, the use of Pd(PPh₃)₄ as a catalyst in a biphasic toluene/water system at 90°C resulted in a high yield of 82%. Similarly, for Ullmann-type couplings, the selection of L-proline as a ligand in DMSO at elevated temperatures has been shown to produce yields in the range of 60-65%. These findings demonstrate the critical role of systematic optimization in achieving efficient synthesis of this compound.

Reactivity and Chemical Transformations of 2 Ethyl 4 Formylbenzonitrile

Transformations Involving the Formyl Group

The aldehyde functionality is typically the more reactive site for nucleophilic addition and related reactions.

Redox Reactions: Oxidation and Reduction of the Aldehyde Moiety

The formyl group of 2-Ethyl-4-formylbenzonitrile can undergo both oxidation and reduction, yielding valuable derivatives.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can achieve this transformation, converting this compound into 2-Ethyl-4-carboxybenzonitrile. This reaction is a standard method for converting aromatic aldehydes to their corresponding carboxylic acids.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol. This is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). rsc.org The reduction yields (4-cyano-3-ethylphenyl)methanol, a useful building block for further synthetic modifications.

Reaction TypeReagentProduct
OxidationPotassium Permanganate (KMnO₄)2-Ethyl-4-carboxybenzonitrile
ReductionSodium Borohydride (NaBH₄)(4-cyano-3-ethylphenyl)methanol

Condensation Reactions (e.g., Wittig-type olefination, Knoevenagel condensations)

The aldehyde group readily participates in condensation reactions to form new carbon-carbon double bonds.

Wittig-type Olefination: The Wittig reaction provides a pathway to convert the formyl group into an alkene. wikipedia.orgchemie-brunschwig.chmasterorganicchemistry.com This reaction involves a triphenyl phosphonium (B103445) ylide. For instance, reacting this compound with a Wittig reagent like methylenetriphenylphosphorane (B3051586) would yield 2-ethyl-4-vinylbenzonitrile. The selectivity of the Wittig reaction is notable as it typically leaves the nitrile group intact. semanticscholar.org A related procedure has been documented for the synthesis of 4-(2,2-Difluorovinyl)benzonitrile (B14117845) from 4-Formylbenzonitrile, highlighting the utility of this olefination strategy. orgsyn.org

Knoevenagel Condensation: This condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. sigmaaldrich.comsciensage.info Compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) are common reaction partners. scispace.combhu.ac.in The reaction with this compound would proceed via nucleophilic addition to the aldehyde followed by dehydration to produce an α,β-unsaturated product. sigmaaldrich.com The resulting electron-deficient alkene is a versatile intermediate for subsequent reactions. The reaction's success is influenced by the electrophilicity of the aldehyde, with electron-withdrawing groups on the aromatic ring often facilitating the condensation. rsc.org

Reactions with Nitrogen-Containing Nucleophiles (e.g., imine formation, cascade reactions leading to isoindolinones)

The reaction of this compound with nitrogen nucleophiles is a cornerstone of its chemistry, leading to a variety of heterocyclic structures.

Imine Formation: The initial reaction between the aldehyde and a primary amine typically forms an imine (or Schiff base). This reaction is fundamental and often serves as the first step in more complex cascade sequences. researchgate.net

Cascade Reactions to Isoindolinones: A significant application of this compound and related 2-formylbenzonitriles is in the synthesis of isoindolinones, a class of γ-lactams with notable biological activity. researchgate.netrsc.org These reactions often proceed through a cascade mechanism initiated by the nucleophilic attack of an amine on the formyl group. rsc.org For example, an electrochemical-induced tandem reaction with various anilines has been developed to synthesize N-aryl isoindolinones. mdpi.commdpi.com This process involves initial imine formation, followed by an intramolecular cyclization where the nitrile group is attacked by an electrochemically generated nucleophile, ultimately forming the isoindolinone ring. mdpi.commdpi.com The reaction of 2-formylbenzonitriles with benzylamines under chiral phase-transfer catalysis can produce 3-amino-substituted isoindolinones with high enantioselectivity. rsc.org The proposed mechanism involves hemiaminal formation, base-catalyzed heterocyclization, and an intramolecular aza-Mannich reaction. rsc.org

Nitrogen NucleophileReaction TypeKey Product ClassExample Conditions
Primary Amines (general)Imine FormationImines (Schiff Bases)Standard condensation
AnilinesElectrochemical CascadeN-Aryl IsoindolinonesConstant current electrolysis, Pt-cathode mdpi.commdpi.com
BenzylaminesAsymmetric CascadeChiral 3-Amino-substituted IsoindolinonesChiral phase transfer catalyst, K₂CO₃ rsc.org

Cascade and Multi-Component Reactions Initiated by the Aldehyde Functionality

The dual functionality of this compound makes it an ideal substrate for cascade and multi-component reactions (MCRs), where multiple bonds are formed in a single operation. rsc.orgtcichemicals.comfrontiersin.org These reactions are highly efficient and lead to complex molecular architectures from simple starting materials. researchgate.netrsc.org

The reaction with anilines to form isoindolinones is a prime example of a cascade process. mdpi.commdpi.com Another important cascade involves reacting 2-formylbenzonitriles with pronucleophiles like ((chloromethyl)sulfonyl)benzenes in the presence of a base such as potassium carbonate (K₂CO₃). acs.org This metal-free reaction proceeds through nucleophilic addition to the carbonyl, ring closure involving the nitrile, and a Dimroth rearrangement to yield 3,3-disubstituted isoindolinones or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. acs.org Similarly, reactions with active methylene compounds like methyl ketones can furnish 3-methylene-isoindolinones. researchgate.net These MCRs highlight the versatility of the 2-formylbenzonitrile scaffold in rapidly building molecular complexity. researchgate.netbeilstein-journals.org

Reactions of the Nitrile Group

While generally less reactive than the formyl group, the nitrile group can also undergo important transformations.

Hydrolysis and Alcoholysis Pathways

Hydrolysis: The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid. Selective hydrolysis to the amide (2-ethyl-4-formylbenzamide) can be challenging but has been achieved under specific conditions, such as using tetrabutylammonium (B224687) hydroxide, which can selectively hydrate (B1144303) the nitrile without oxidizing the formyl group. rsc.org Complete hydrolysis to the carboxylic acid (3-ethyl-4-formylbenzoic acid) typically requires harsher conditions, such as strong acid or base, which may also affect the aldehyde. Biocatalytic methods using nitrilase or nitrile hydratase enzymes offer a milder alternative for selective hydrolysis, often preserving other functional groups in the molecule.

Reduction of the Nitrile to Amines

The nitrile group (C≡N) in this compound can be reduced to a primary amine (–CH₂NH₂). This transformation is typically accomplished using powerful reducing agents. The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by protonation. openstax.org

Common reagents for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of converting nitriles to primary amines. openstax.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A subsequent aqueous workup step is required to protonate the intermediate and yield the final amine. openstax.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, platinum, or palladium. This process is also effective for the reduction of nitriles to primary amines.

Due to the presence of the formyl group, which is also susceptible to reduction, achieving chemoselectivity can be challenging. The choice of reagent and reaction conditions is critical to selectively reduce the nitrile without affecting the aldehyde. Strong hydrides like LiAlH₄ will typically reduce both the nitrile and the aldehyde.

Nucleophilic Additions to the Nitrile (e.g., cyclizations leading to heterocycles)

This compound and related 2-acylbenzonitriles are valuable precursors for synthesizing heterocyclic compounds, particularly isoindolinones, through cascade reactions. researchgate.netresearchgate.net These reactions are initiated by the nucleophilic attack on the highly electrophilic aldehyde group, followed by an intramolecular cyclization where the nitrile group acts as the electrophile. researchgate.netacs.org

A prominent example is the reaction with primary amines. scispace.comrsc.org The process unfolds through a sequence of steps:

Hemiaminal Formation: The primary amine attacks the formyl group to form a hemiaminal intermediate. scispace.comrsc.org

Heterocyclization: A base-catalyzed intramolecular cyclization occurs where the nitrogen atom of the hemiaminal attacks the carbon atom of the nitrile group. scispace.comrsc.org

Rearrangement: The reaction culminates in a rearrangement, sometimes described as an aza-Mannich type reaction, to yield the stable 3-substituted isoindolinone product. scispace.comrsc.org

These cascade reactions have been developed into asymmetric syntheses using chiral catalysts to produce enantioenriched isoindolinones. scispace.comrsc.org The reaction scope is broad, accommodating various substituted 2-formylbenzonitriles and both primary aromatic and aliphatic amines. scispace.comrsc.orgmdpi.com

Similarly, cascade reactions with carbon nucleophiles, such as those derived from methyl ketones or ((chloromethyl)sulfonyl)benzenes, lead to 3-substituted isoindolinones. researchgate.netacs.org The mechanism involves the initial addition of the nucleophile to the aldehyde, followed by ring closure onto the nitrile. acs.org

Table 1: Heterocycle Synthesis from 2-Formylbenzonitriles
NucleophileKey Reagents/CatalystHeterocyclic ProductReference
Primary Amines (e.g., benzylamine)K₂CO₃ or Chiral Phase Transfer Catalyst3-Amino-substituted Isoindolinones scispace.comrsc.org
AnilinesElectrochemical InductionN-Aryl Isoindolinones mdpi.comnih.gov
((Chloromethyl)sulfonyl)benzenesK₂CO₃ or KOtBu3-(Sulfonyl-methylene)isoindolin-1-ones researchgate.netacs.org
Methyl KetonesKOH or K₂CO₃3-Methylene Isoindolinones researchgate.net

Transformations at the Ethyl Substituent and Aromatic Ring

The ethyl group's benzylic position (the carbon atom directly attached to the benzene (B151609) ring) is susceptible to oxidation. This transformation allows for the conversion of the ethyl group into an acetyl group (–COCH₃), yielding 2-acetyl-4-formylbenzonitrile. A convenient method for this oxidation involves a one-pot procedure combining radical bromination with a subsequent hydrolysis step. researchgate.net This synthesis strategy has been successfully used to prepare 2-acetylbenzonitriles from their corresponding 2-ethylbenzonitrile (B1295046) precursors. researchgate.net The resulting ketone can then serve as an electrophile in further synthetic elaborations. researchgate.net

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. The regioselectivity of these reactions is governed by the combined directing effects of the three substituents.

Ethyl group (-CH₂CH₃): An activating, ortho, para-director.

Formyl group (-CHO): A deactivating, meta-director.

Nitrile group (-CN): A deactivating, meta-director.

The positions on the ring are C1-CN, C2-Et, C4-CHO. The vacant positions are C3, C5, and C6.

The ethyl group directs incoming electrophiles to positions C3 (ortho) and C5 (para).

The nitrile group directs to positions C3 and C5 (meta).

The formyl group directs to C6 (meta), as C2 is already substituted.

Both the ethyl and nitrile groups strongly favor substitution at positions C3 and C5. The formyl group deactivates the ring, particularly the positions ortho and para to it (C3, C5). However, the activating effect of the ethyl group can overcome this deactivation. Between C3 and C5, position C3 is generally favored due to less steric hindrance compared to C5, which is flanked by both the formyl and ethyl groups. Therefore, electrophilic substitution is most likely to occur at the C3 position. This is consistent with related substitutions, such as the bromination of 4-formylbenzonitrile, which yields 3-bromo-4-formylbenzonitrile.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer pathways for functionalization that may not be accessible through classical electrophilic substitution. While specific remote functionalization of this compound is not extensively documented, related syntheses provide insight into potential strategies. For instance, the ethyl group at the C2 position can be introduced onto a 4-formylbenzonitrile scaffold via copper-mediated C-H activation. This approach utilizes a catalyst system, such as CuI with a proline ligand, to directly functionalize a C-H bond ortho to the nitrile group. Such strategies could conceivably be adapted to functionalize the C6 position of this compound, a site that is difficult to access via traditional electrophilic substitution patterns.

Chemoselective and Regioselective Considerations in Reactions of this compound

The presence of three distinct functional groups necessitates careful consideration of selectivity in any chemical transformation.

Chemoselectivity: The differing reactivity of the aldehyde, nitrile, and ethyl groups allows for selective reactions.

Aldehyde vs. Nitrile: The formyl group is generally more electrophilic and susceptible to nucleophilic attack than the nitrile group. openstax.org This allows for reactions like Wittig-type olefinations or selective reductions. For example, reduction with sodium borohydride (NaBH₄) can selectively convert the aldehyde to a hydroxymethyl group while leaving the nitrile intact under controlled conditions. In contrast, stronger reagents like LiAlH₄ will typically reduce both functional groups.

Aldehyde vs. Ethyl Group: The aldehyde can be protected as an acylal to allow for transformations at other sites. academie-sciences.fr Conversely, the benzylic position of the ethyl group can be oxidized under radical conditions without affecting the aldehyde. researchgate.net

Applications of 2 Ethyl 4 Formylbenzonitrile in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

2-Ethyl-4-formylbenzonitrile serves as a valuable and versatile starting material in the field of organic synthesis. Its bifunctional nature, possessing both an aldehyde and a nitrile group, allows for a variety of chemical transformations, making it a key building block for the construction of complex molecular architectures. This section will delve into its specific applications in the synthesis of heterocyclic compounds and polycyclic aromatic systems, as well as its broader role as an intermediate in the development of diverse chemical scaffolds.

The unique structure of this compound, and more broadly 2-formylbenzonitriles, makes it an ideal precursor for the synthesis of various heterocyclic compounds. The aldehyde group can readily participate in condensation and cyclization reactions, while the nitrile group can be transformed into other functional groups or act as a key element in ring formation.

Isoindolinones:

The synthesis of isoindolinones, a class of compounds with a wide range of biological activities, can be efficiently achieved using 2-formylbenzonitrile derivatives. researchgate.net These compounds are found in many natural products and have applications as antitumor and anticonvulsant agents. One notable method involves a copper-catalyzed multicomponent cascade cyclization. This reaction utilizes readily available starting materials, including 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts, to produce a range of 3-(2-oxopropyl)-2-arylisoindolinones in moderate to good yields. researchgate.net The process demonstrates good functional group compatibility, highlighting the versatility of this synthetic approach. researchgate.net

Another strategy for synthesizing N-substituted isoindolinones is through an acid-mediated multicomponent domino reaction. thieme-connect.de Inspired by the Ritter reaction, this method uses 2-formylbenzonitrile as a bifunctional component that undergoes condensation and cyclization to form the isoindolinone core. thieme-connect.de This straightforward pathway allows for the synthesis of C3-substituted N-acylated isoindolinones from commercially available nucleophiles. thieme-connect.de

Product ClassSynthetic MethodKey ReactantsCatalyst/Conditions
3-(2-oxopropyl)-2-arylisoindolinonesMulticomponent cascade cyclization2-formylbenzonitriles, phenylacetylenes, diaryliodonium saltsCopper catalyst, 110°C researchgate.net
N-acylated isoindolinonesAcid-mediated multicomponent domino reaction2-carboxybenzaldehyde, nitriles/anilinesAcetic acid, 85°C thieme-connect.de
Novel Isoindolinone DerivativesOne-pot synthesis2-benzoylbenzoic acid, chlorosulfonyl isocyanate, alcoholsDichloromethane, room temperature nih.gov

Pyrrolo[3,4-b]pyridin-5-ones:

The pyrrolo[3,4-b]pyridin-5-one scaffold is another important heterocyclic system that can be accessed using 2-formylbenzonitrile derivatives. These compounds have garnered significant interest in medicinal chemistry. mdpi.com A diversity-oriented synthesis approach has been developed that employs an Ugi-Zhu reaction with 4-formylbenzonitrile as a key reagent. mdpi.com In this multi-step, one-pot process, the formyl group is first transformed into the pyrrolo[3,4-b]pyridin-5-one core. Subsequently, the nitrile group can be further functionalized through click-type cycloadditions to generate diverse polyheterocyclic compounds. mdpi.com For instance, reaction with sodium azide (B81097) yields a 5-substituted-1H-tetrazolyl-pyrrolo[3,4-b]pyridin-5-one, while reaction with dicyandiamide (B1669379) produces a 2,4-diamino-1,3,5-triazine-pyrrolo[3,4-b]pyridin-5-one. mdpi.comresearchgate.net

A series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones have been synthesized via a one-pot cascade process involving an Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration sequence. nih.gov This methodology has been used to create a library of compounds that have been evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov

Target HeterocycleSynthetic StrategyKey Features
Pyrrolo[3,4-b]pyridin-5-onesUgi-Zhu/cascade/click strategyUtilizes 4-formylbenzonitrile; formyl group forms the core, nitrile group allows for further diversification. mdpi.com
Polysubstituted pyrrolo[3,4-b]pyridin-5-onesOne-pot cascade process (Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration)Efficient synthesis of a library of compounds for biological screening. nih.gov

While direct applications of this compound in the construction of polycyclic aromatic hydrocarbons (PAHs) are not extensively detailed in the provided search results, the chemistry of related aromatic aldehydes and nitriles is highly relevant. The functional groups present in this compound are amenable to reactions that form fused aromatic rings. For instance, Knoevenagel-type condensation reactions are a powerful tool for the modular synthesis of structurally diverse azulene-embedded polycyclic aromatic hydrocarbons. researchgate.net This suggests that this compound could potentially be employed in similar synthetic strategies to create novel non-alternant PAHs. The aldehyde functionality can react with active methylene (B1212753) compounds to initiate cyclization cascades, leading to the formation of complex aromatic systems. The nitrile group can also be a participant in or a directing group for such cyclizations.

The utility of this compound extends beyond the synthesis of specific heterocyclic systems. Its bifunctional nature makes it a versatile intermediate for the development of a wide array of chemical scaffolds. The aldehyde can be converted to various other functional groups, such as alcohols, amines, and carboxylic acids, through standard organic transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This wide range of possible transformations allows for the generation of a multitude of downstream products from a single, readily accessible starting material.

For example, the synthesis of novel isoindolinone derivatives with potential anticancer activity has been reported, starting from precursors that could be derived from 2-formylbenzonitrile derivatives. The synthetic route involved multiple steps, including nucleophilic substitution and cyclization, demonstrating the role of such intermediates in building complex molecules with specific biological functions.

Role in Polymer Chemistry and Functional Materials Research

The unique chemical structure of this compound also lends itself to applications in the field of polymer chemistry and materials science. The presence of reactive functional groups allows for its incorporation into polymer chains and the synthesis of materials with tailored properties.

While specific examples of this compound as a monomer are not prevalent in the provided search results, the principles of polymer design suggest its potential in this area. Monomers with distinct functional groups are crucial for creating polymers with specific properties and functionalities. The aldehyde and nitrile groups of this compound could be utilized in various polymerization reactions. For instance, the aldehyde group could participate in condensation polymerizations with monomers containing active methylene groups or amines.

The design of monomers is a key aspect of creating advanced polymer architectures, such as those used for information storage at the molecular level. researchgate.net While the examples provided focus on phosphoramidite (B1245037) monomers, the underlying principle of using monomers with specific, reactive functionalities is broadly applicable. researchgate.net The ability to incorporate a molecule like this compound into a polymer chain would introduce both the ethyl and nitrile functionalities, which could then be further modified to tune the polymer's properties.

The functional groups of this compound make it a promising precursor for the synthesis of functional materials. The nitrile group, in particular, can be converted into a tetrazole ring, a transformation that can significantly alter the electronic and coordination properties of the resulting material. This approach has been used to create new polyheterocyclic compounds with potential applications in optics due to their high π-conjugation. mdpi.com

Furthermore, the development of new synthetic methodologies for creating complex heterocyclic structures, such as the spiro pyrrolo[3,4-d]pyrimidines, highlights the ongoing search for novel functional materials with interesting biological and physical properties. semanticscholar.org While not directly involving this compound, these studies underscore the importance of versatile building blocks in the design and synthesis of new materials. The reactivity of this compound suggests its potential as a precursor to materials with tunable properties, where the ethyl and nitrile groups can be modified post-synthesis to achieve desired characteristics.

Utilization in Ligand and Catalyst Design (e.g., modulating coordination in metal complexes)

While direct and extensive research on the specific applications of this compound in ligand and catalyst design is not widely documented in publicly available scientific literature, its molecular architecture provides a strong basis for its potential in these advanced fields of chemical synthesis. The presence of three distinct functional groups—an ethyl group, a formyl (aldehyde) group, and a nitrile (cyanide) group—attached to a benzene (B151609) ring offers a versatile platform for the design of novel ligands and the subsequent development of specialized metal-based catalysts.

The formyl and nitrile moieties, in particular, are well-established coordination sites for a wide array of transition metals. The strategic placement of these groups on the aromatic ring, influenced by the electronic and steric effects of the ethyl substituent, allows for the modulation of the electronic properties and coordination geometry of resulting metal complexes.

Modulating Coordination in Metal Complexes

The formyl group can be readily converted into other functionalities, such as imines through condensation with primary amines, to create Schiff base ligands. These Schiff base ligands are renowned for their versatility and have been extensively used in coordination chemistry. mdpi.comresearchgate.netasianpubs.orgchemijournal.com The resulting imine nitrogen, along with the nitrile nitrogen and potentially other donor atoms introduced through the amine, can coordinate to a metal ion.

The nitrile group itself is a competent ligand for transition metals, typically coordinating in a linear fashion through the nitrogen lone pair. unibo.it The coordination strength and the nature of the metal-nitrile bond can be influenced by the electronic properties of the other substituents on the benzene ring. pku.edu.cnacs.org The electron-withdrawing nature of the formyl group and the electron-donating nature of the ethyl group can electronically tune the benzonitrile (B105546) moiety, thereby affecting its interaction with a metal center. chemrxiv.org

Table 1: Potential Coordination Modes of Ligands Derived from this compound

Ligand TypePotential Donor AtomsCoordination Mode
Unmodified this compoundNitrile Nitrogen, Formyl OxygenMonodentate or Bridging
Schiff Base DerivativesImine Nitrogen, Nitrile NitrogenBidentate
Amino-alcohol DerivativesAmine Nitrogen, Alcohol Oxygen, Nitrile NitrogenTridentate

This table presents hypothetical coordination scenarios based on the functional groups of this compound and its potential derivatives.

Research Findings on Related Systems

Studies on analogous benzonitrile and benzaldehyde (B42025) derivatives provide insights into the potential catalytic applications of metal complexes derived from this compound. For instance, Schiff base complexes of various transition metals have demonstrated significant catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comnih.gov The catalytic efficiency of these complexes is often dictated by the electronic and steric environment around the metal center, which can be fine-tuned by the substituents on the ligand framework. asianpubs.orgresearchgate.net

Furthermore, the incorporation of a nitrile group into a ligand can have a profound effect on the catalytic properties of the corresponding metal complex. Research has shown that benzonitrile-containing ligands can be employed to promote specific reaction pathways in nickel-catalyzed cross-coupling reactions by stabilizing low-valent metal species and influencing the reductive elimination step. chemrxiv.org This highlights the potential of the nitrile group in this compound to play an active role in catalytic cycles.

While awaiting direct experimental exploration, the structural and electronic features of this compound suggest its promise as a valuable building block in the rational design of innovative ligands and catalysts for advanced organic synthesis and materials science.

Theoretical and Computational Studies of 2 Ethyl 4 Formylbenzonitrile

Electronic Structure and Reactivity Predictions of 2-Ethyl-4-formylbenzonitrile and its Analogues

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of this compound and related benzaldehyde (B42025) derivatives. These studies provide quantitative data on the distribution of electrons within the molecule, which in turn dictates its reactivity.

The electronic properties of benzaldehyde derivatives have been a subject of interest in various applications, including corrosion inhibition. A study on several benzaldehyde derivatives, including 4-formylbenzonitrile, utilized DFT with the B3LYP/6-31G+(d, p) model to investigate their electronic structures. mdpi.com Such calculations typically determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Comparative theoretical studies on substituted benzonitriles, such as 4-acetyl benzonitrile (B105546) and 4-formyl benzonitrile, using DFT-B3LYP methods, have provided insights into their vibrational spectra and fundamental vibrational modes. researchgate.net These studies help in understanding how different substituents influence the electronic and structural properties of the benzonitrile core. researchgate.net

Table 1: Calculated Electronic Properties of a this compound Analogue

PropertyValueMethod
HOMO-LUMO Gap4.2 eVB3LYP/6-311++G(d,p)
Dipole Moment5.1 DebyeB3LYP/6-311++G(d,p)
Charge Distribution
Formyl Oxygen-0.45 eB3LYP/6-311++G(d,p)
Nitrile Nitrogen-0.32 eB3LYP/6-311++G(d,p)

Data for 3-(Ethyl(4-formylphenyl)amino)propanenitrile, an analogue of this compound.

Mechanistic Investigations of Reactions Involving this compound (e.g., DFT calculations for reaction pathways)

Density Functional Theory (DFT) calculations are a cornerstone in elucidating the mechanisms of complex organic reactions involving this compound and its parent compound, 2-formylbenzonitrile. These computational studies allow for the exploration of reaction energy profiles, the characterization of transition states, and the validation of proposed reaction pathways.

A significant area of investigation has been the asymmetric synthesis of 3-substituted isoindolinones from 2-formylbenzonitriles. In a study on the cascade hemiaminal-heterocyclization-intramolecular aza-Mannich reaction, DFT calculations were employed to understand the origin of enantioselectivity. rsc.org The calculations, performed at the B3LYP/6-31G(d) level with single-point energy refinements at the B3LYP/6-311+G(d,p) level, revealed that the chiral phase-transfer catalyst forms a network of hydrogen bonds, which dictates the stereochemical outcome of the aza-Mannich step. rsc.org Intrinsic Reaction Coordinate (IRC) calculations were also performed to confirm the connection between the transition states and their corresponding minima. rsc.org

Similarly, in an electrochemically induced cascade reaction of 2-formylbenzonitrile with anilines, DFT calculations were crucial in investigating the reaction mechanism. mdpi.com The study explored the uncatalyzed hemiaminal formation and the subsequent electrochemically initiated steps, providing standard free-energy values for the proposed pathways. mdpi.com These calculations helped to understand the role of the electrochemical activation and the subsequent chemical transformations. mdpi.com

DFT calculations have also been used to confirm the reaction pathway in the synthesis of 3-(sulfonyl-methylene)isoindolin-1-ones from 2-formylbenzonitrile, ruling out alternative mechanisms like the Darzens pathway. researchgate.net The theoretical investigation of reaction mechanisms for cobalt- and rhodium-catalyzed syntheses of various heterocyclic compounds has shown that the oxidation state of the transition metal can significantly influence the reaction pathway, favoring either a [3 + 2] or a [4 + 2] cyclization. acs.org

These computational studies provide a detailed, atomistic-level understanding of reaction mechanisms that is often difficult to obtain through experimental means alone. They are invaluable for optimizing reaction conditions and designing more efficient and selective catalysts.

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

The three-dimensional structure and dynamic behavior of molecules are critical to their function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of this compound derivatives and understand how they behave over time.

The insights gained from conformational analysis and MD simulations are crucial for understanding the structure-activity relationships of this compound derivatives. For example, understanding the preferred conformation of a molecule can help explain its binding affinity to a biological target or its reactivity in a chemical transformation. Combining MD simulations with machine learning techniques is also an emerging approach to analyze high-dimensional simulation data and identify key structural features that govern molecular dynamics and function. mdpi.com

Theoretical Studies on Enantioselective Transformations Using Chiral Catalysts with Formylbenzonitriles

Theoretical studies play a pivotal role in understanding and predicting the outcomes of enantioselective transformations involving formylbenzonitriles, including this compound. The use of chiral catalysts to control the stereochemistry of a reaction is a cornerstone of modern organic synthesis, and computational methods provide deep insights into the mechanisms of stereoinduction. nih.gov

A prime example is the asymmetric synthesis of 3-amino-substituted isoindolinones from 2-formylbenzonitriles using chiral phase-transfer catalysts. rsc.org In this reaction, a bifunctional cinchona-derivative ammonium (B1175870) salt was used as the catalyst. rsc.org To rationalize the observed enantioselectivity, a theoretical study of the enantioselective aza-Mannich rearrangement step was conducted. rsc.org The computational analysis focused on the transition states leading to the different stereoisomers, revealing that the catalyst's mode of action and the resulting facial selectivity are governed by a specific network of hydrogen bonds between the catalyst and the substrate. rsc.org

Similarly, in the asymmetric aza-Henry reaction under phase-transfer catalysis, a combined experimental and theoretical study provided a rationale for the observed enantioselectivity. acs.org DFT calculations are often employed in such studies to model the transition state assemblies and identify the key non-covalent interactions that determine the stereochemical outcome. acs.org

The development of quantitative structure-activity relationships (QSAR) and quantitative structure-selectivity relationships (QSSR) is another area where theoretical studies are impactful. By correlating the structural features of a library of chiral catalysts with the observed reaction rates and enantioselectivities, predictive models can be developed. acs.org These models, often based on computational descriptors of the catalysts' steric and electronic properties, can guide the design of new and more effective chiral catalysts for transformations involving formylbenzonitriles. acs.org

These theoretical investigations are not only crucial for understanding existing catalytic systems but also for the rational design of new catalysts and the prediction of their performance in enantioselective reactions.

Analytical Methodologies for Process Monitoring and Reaction Optimization

The synthesis and application of 2-Ethyl-4-formylbenzonitrile in multi-step organic reactions necessitate robust analytical methodologies. These techniques are crucial for monitoring reaction progress, determining yields, and understanding complex reaction mechanisms to optimize outcomes.

Future Directions and Emerging Research Avenues for 2 Ethyl 4 Formylbenzonitrile Chemistry

Development of More Sustainable and Resource-Efficient Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce environmental impact and improve resource efficiency. numberanalytics.com For a molecule like 2-Ethyl-4-formylbenzonitrile, this translates into developing synthetic pathways that minimize waste, avoid hazardous reagents, and utilize renewable resources where possible.

Current synthetic approaches often rely on classical methods that may involve multi-step processes with stoichiometric reagents and harsh conditions. researchgate.netfiveable.me Future research will likely pivot towards more sustainable alternatives. For instance, the synthesis of the benzonitrile (B105546) moiety, traditionally achieved through methods like the Sandmeyer reaction which uses toxic cyanides, is seeing a shift towards cleaner, catalytic methods. nih.govrsc.org Direct C-H cyanation using photoredox catalysis represents a promising, metal-free alternative that could be adapted for precursors of this compound. nih.gov

Similarly, the introduction of the formyl group is a key area for green innovation. Traditional formylation methods can be resource-intensive. researchgate.net Research into catalytic oxidations of the corresponding methyl or benzyl (B1604629) alcohol precursors using environmentally benign oxidants like nitrogen dioxide, which produces nitric acid as a recyclable byproduct, offers a sustainable pathway. nih.gov Another green approach involves the bioreduction of aromatic aldehydes using plant-based extracts, such as from Aloe vera, often accelerated by microwave irradiation, showcasing the potential of biocatalysis in this field. scielo.org.mxresearchgate.net

The table below summarizes potential green synthetic strategies applicable to the synthesis of this compound and its precursors.

Synthetic TransformationConventional MethodEmerging Sustainable AlternativeKey Advantages
Nitrile Synthesis Sandmeyer Reaction (Aryl Diazonium Salts + CuCN)Photoredox-catalyzed C-H CyanationAvoids toxic metal cyanides, mild conditions. nih.gov
Rosenmund-von Braun Reaction (Aryl Halides + CuCN)Nickel-catalyzed Reductive CyanationUses more cost-effective catalysts and reagents. mdpi.comchinesechemsoc.org
Aldehyde Synthesis Oxidation with CrO₃ or MnO₂Catalytic Oxidation with NO₂ (gas)Waste-free (byproduct is nitric acid), efficient. nih.gov
Vilsmeier-Haack ReactionBiocatalysis (e.g., using Aloe vera extract)Uses renewable resources, mild aqueous conditions. scielo.org.mxresearchgate.net
Solvent Use Chlorinated Solvents, DMF, NMPWater, Ionic Liquids, Deep Eutectic SolventsReduced environmental impact, potential for recycling. numberanalytics.comrsc.orgrsc.org

Future efforts will focus on integrating these individual green steps into a cohesive, resource-efficient process for the large-scale production of this compound.

Exploration of Novel Chemo- and Regioselective Transformations

The presence of both an aldehyde and a nitrile group on the same aromatic ring makes this compound a valuable substrate for exploring chemo- and regioselective reactions. The differing electrophilicity and reactivity of these two functional groups allow for selective transformations, which is a significant challenge and opportunity in organic synthesis. semanticscholar.orgmdpi.com

The aldehyde group can undergo a host of reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination, while leaving the less reactive nitrile group intact under appropriate conditions. Conversely, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, under conditions that may not affect the aldehyde. libretexts.org

Future research will likely focus on developing new catalytic systems that can precisely control which functional group reacts. For example, bifunctional catalysts that contain both acidic and basic sites could facilitate one-pot tandem reactions where the aldehyde first reacts, and a subsequent transformation involves the nitrile. acs.orgnih.govrsc.org An example of such a tandem reaction could be an initial Knoevenagel condensation at the aldehyde, followed by an intramolecular cyclization involving the nitrile group to build complex heterocyclic scaffolds. rsc.orgbeilstein-journals.orgresearchgate.net

The development of organocatalysis and transition-metal catalysis will be crucial in unlocking new selective transformations. For instance, specific catalysts could enable reactions that are currently challenging, such as the selective functionalization of the C-H bonds on the aromatic ring or the ethyl group, adding another layer of complexity and molecular diversity. orientjchem.orgacs.org

Reaction TypeTarget Functional GroupPotential TransformationSignificance
Condensation AldehydeKnoevenagel CondensationForms C=C bonds for synthesis of complex alkenes. acs.org
Reduction AldehydeSelective reduction to alcoholAccess to benzyl alcohol derivatives.
Reduction NitrileSelective reduction to amineAccess to benzylamine (B48309) derivatives. libretexts.org
Hydrolysis NitrileConversion to carboxylic acidSynthesis of functionalized benzoic acids. nih.gov
Cyclization BothTandem condensation-cyclizationRapid construction of heterocyclic systems. rsc.orgresearchgate.net
Multicomponent Reactions BothSynthesis of isoindolin-1-onesEfficient assembly of biologically relevant scaffolds. beilstein-journals.orgresearchgate.net

The systematic study of these selective reactions will expand the synthetic utility of this compound, establishing it as a key building block in combinatorial chemistry and drug discovery.

Integration of this compound in Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from manual, bespoke processes towards automated, high-throughput platforms. nih.govsri.com These systems enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new materials and pharmaceuticals. nih.govinnovationnewsnetwork.com Bifunctional building blocks like this compound are ideally suited for these automated workflows. acs.org

The orthogonal reactivity of the aldehyde and nitrile groups allows for a modular "build-and-couple" strategy. In an automated synthesizer, the aldehyde could be reacted with a library of amines via reductive amination in the first step. In the second step, the nitrile group of the resulting products could be transformed, for example, into a tetrazole ring, creating a diverse library of compounds from a single starting scaffold. nih.gov This approach significantly improves efficiency compared to manual synthesis. nih.gov

Future research will involve developing robust, solid-phase synthesis strategies where this compound is anchored to a resin, allowing for sequential reactions and purifications to be fully automated. innovationnewsnetwork.com Furthermore, the integration of machine learning algorithms with these automated platforms could predict the outcomes of reactions involving this compound and even suggest novel derivatives with desired properties, further streamlining the discovery process. sri.com

Automated Synthesis AspectApplication to this compoundPotential Outcome
High-Throughput Experimentation (HTE) Rapid screening of reaction conditions for selective transformations.Optimization of yields and selectivity for novel reactions. acs.org
Parallel Synthesis Reaction of the aldehyde/nitrile with diverse building block libraries.Rapid generation of large, focused compound libraries. researchgate.net
Flow Chemistry Continuous synthesis of derivatives with improved safety and scalability.On-demand production of specific target molecules. innovationnewsnetwork.com
Solid-Phase Synthesis Anchoring the molecule to a solid support for sequential reactions.Simplified purification and automation of multi-step syntheses. innovationnewsnetwork.com

The incorporation of this compound into these advanced synthetic platforms will cement its role as a versatile scaffold in modern chemical research.

Interdisciplinary Applications in Advanced Chemical Research

The unique electronic and structural features of this compound and its derivatives make them promising candidates for a range of interdisciplinary applications, extending beyond traditional organic synthesis into materials science and medicinal chemistry.

In materials science , substituted benzonitriles are known for their use in liquid crystals due to their high chemical stability and dielectric anisotropy. chemscene.com The bifunctional nature of this compound allows for its incorporation as a functional linker in Metal-Organic Frameworks (MOFs). acs.orgnih.gov The aldehyde and nitrile groups can act as coordination sites or be post-synthetically modified to introduce specific catalytic or sensory functions within the porous structure of the MOF. researchgate.netfrontiersin.org Such materials could find applications in gas storage, catalysis, and chemical sensing.

In medicinal chemistry , the nitrile group is a common feature in many approved drugs, where it can act as a bioisostere for other functional groups or as a reactive "warhead" for covalent inhibitors. nih.gov The scaffold of this compound can be used to generate libraries of compounds for screening against various biological targets. For example, derivatives like isoindolinones, synthesized from 2-formylbenzonitriles, are known to possess biological activity. researchgate.net The aldehyde group provides a convenient handle for introducing diversity, while the nitrile can be crucial for target engagement.

The study of functionalized polycyclic aromatic hydrocarbons (PAHs) is another area of interest, with applications ranging from organic electronics to prebiotic chemistry. nih.govnih.gov Derivatives of this compound could serve as precursors to complex, nitrogen-containing PAHs with unique photophysical properties. researchgate.netresearchgate.net

Research FieldPotential Application of this compound DerivativesScientific Rationale
Materials Science Linkers for Metal-Organic Frameworks (MOFs)Bifunctional nature allows for the creation of porous materials with tunable properties. acs.orgfrontiersin.orgmdpi.com
Precursors for Liquid CrystalsThe rigid aromatic nitrile core is a common motif in liquid crystal design. chemscene.com
Medicinal Chemistry Scaffolds for Drug DiscoveryThe nitrile group is a key pharmacophore, and the aldehyde allows for diversification. nih.govgoogle.com
Synthesis of Covalent InhibitorsThe nitrile can act as an electrophilic warhead to bind to protein targets. nih.gov
Organic Electronics Synthesis of Nitrogen-doped PAHsCreation of novel materials for applications in OLEDs and semiconductors. researchgate.netresearchgate.net

As research progresses, the versatility of this compound will undoubtedly lead to its application in even more diverse and innovative areas of science.

Q & A

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

  • Methodological Answer :
  • Temperature : Store at 0–6°C in amber vials to prevent photodegradation .
  • Desiccants : Use silica gel to mitigate hydrolysis of the nitrile group in humid environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.